molecular formula C11H9NO6S3 B14543587 2-(Benzenesulfonyl)-3-(methanesulfonyl)-5-nitrothiophene CAS No. 62082-43-3

2-(Benzenesulfonyl)-3-(methanesulfonyl)-5-nitrothiophene

Cat. No.: B14543587
CAS No.: 62082-43-3
M. Wt: 347.4 g/mol
InChI Key: VAHLIAPQRPPWIN-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-3-(methanesulfonyl)-5-nitrothiophene is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of benzenesulfonyl, methanesulfonyl, and nitro groups attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-3-(methanesulfonyl)-5-nitrothiophene typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonylation of thiophene derivatives followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and high-pressure reactors. These methods ensure efficient production while maintaining high purity and yield. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-3-(methanesulfonyl)-5-nitrothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(Benzenesulfonyl)-3-(methanesulfonyl)-5-nitrothiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-3-(methanesulfonyl)-5-nitrothiophene involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and proteins, leading to various biological effects. The pathways involved may include the inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzenesulfonyl)-3-(methanesulfonyl)-thiophene
  • 2-(Benzenesulfonyl)-3-(methanesulfonyl)-4-nitrothiophene
  • 2-(Benzenesulfonyl)-3-(methanesulfonyl)-5-nitrobenzene

Uniqueness

2-(Benzenesulfonyl)-3-(methanesulfonyl)-5-nitrothiophene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

CAS No.

62082-43-3

Molecular Formula

C11H9NO6S3

Molecular Weight

347.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-methylsulfonyl-5-nitrothiophene

InChI

InChI=1S/C11H9NO6S3/c1-20(15,16)9-7-10(12(13)14)19-11(9)21(17,18)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

VAHLIAPQRPPWIN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(SC(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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